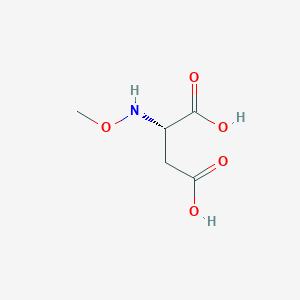

(2S)-2-(methoxyamino)butanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-(methoxyamino)butanedioic acid, also known as L-OMA, is a non-proteinogenic amino acid that has gained significant attention in the field of biochemistry and biotechnology. L-OMA has a unique structure that makes it an interesting compound for scientific research, particularly in the study of enzyme kinetics, protein structure, and drug design. In

Mechanism Of Action

The mechanism of action of (2S)-2-(methoxyamino)butanedioic acid as an inhibitor of ATCase involves the formation of a covalent bond between the hydroxylamine group of (2S)-2-(methoxyamino)butanedioic acid and the active site of the enzyme. The covalent bond formation results in the irreversible inhibition of the enzyme. The binding of (2S)-2-(methoxyamino)butanedioic acid to the active site of the enzyme also induces a conformational change in the enzyme, which further enhances the inhibitory effect of (2S)-2-(methoxyamino)butanedioic acid.

Biochemical And Physiological Effects

(2S)-2-(methoxyamino)butanedioic acid has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on ATCase, (2S)-2-(methoxyamino)butanedioic acid has been shown to inhibit the growth of several bacterial species, including Escherichia coli and Staphylococcus aureus. The antimicrobial activity of (2S)-2-(methoxyamino)butanedioic acid is thought to be due to its ability to disrupt the biosynthesis of nucleotides in bacteria.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2S)-2-(methoxyamino)butanedioic acid as a research tool is its ability to irreversibly inhibit ATCase. This property makes (2S)-2-(methoxyamino)butanedioic acid a valuable tool for studying the kinetics and mechanism of enzyme inhibition. Additionally, the incorporation of (2S)-2-(methoxyamino)butanedioic acid into proteins can provide valuable insights into the structural dynamics of proteins.

One limitation of (2S)-2-(methoxyamino)butanedioic acid is its potential toxicity. (2S)-2-(methoxyamino)butanedioic acid is a non-proteinogenic amino acid and is not metabolized by the body. Therefore, it has the potential to accumulate in the body and cause toxicity. Careful handling and disposal of (2S)-2-(methoxyamino)butanedioic acid are necessary to prevent environmental contamination and potential health hazards.

Future Directions

There are several future directions for research on (2S)-2-(methoxyamino)butanedioic acid. One area of research is the development of new inhibitors of ATCase based on the structure of (2S)-2-(methoxyamino)butanedioic acid. The discovery of new inhibitors could lead to the development of new drugs for the treatment of diseases such as cancer and bacterial infections.

Another area of research is the use of (2S)-2-(methoxyamino)butanedioic acid as a structural probe in protein crystallography. The incorporation of (2S)-2-(methoxyamino)butanedioic acid into proteins can provide valuable insights into the structural dynamics of proteins and the role of protein-ligand interactions in protein function.

Conclusion

In conclusion, (2S)-2-(methoxyamino)butanedioic acid is a non-proteinogenic amino acid with unique properties that make it an interesting compound for scientific research. The synthesis of (2S)-2-(methoxyamino)butanedioic acid involves the reaction between L-aspartic acid and hydroxylamine hydrochloride. (2S)-2-(methoxyamino)butanedioic acid has several applications in scientific research, particularly in the study of enzyme kinetics and protein structure. The mechanism of action of (2S)-2-(methoxyamino)butanedioic acid involves the irreversible inhibition of ATCase. (2S)-2-(methoxyamino)butanedioic acid has several advantages as a research tool, but careful handling and disposal are necessary to prevent environmental contamination and potential health hazards. Future research on (2S)-2-(methoxyamino)butanedioic acid could lead to the discovery of new drugs and provide valuable insights into protein structure and function.

Synthesis Methods

The synthesis of (2S)-2-(methoxyamino)butanedioic acid involves the reaction between L-aspartic acid and hydroxylamine hydrochloride. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N-hydroxysuccinimide (NHS). The reaction yields (2S)-2-(methoxyamino)butanedioic acid as a white crystalline solid with a melting point of 142-144°C and a molecular weight of 179.15 g/mol.

Scientific Research Applications

(2S)-2-(methoxyamino)butanedioic acid has several applications in scientific research, particularly in the study of enzyme kinetics and protein structure. (2S)-2-(methoxyamino)butanedioic acid is a potent inhibitor of aspartate transcarbamoylase (ATCase), an enzyme that catalyzes the first step in the biosynthesis of pyrimidine nucleotides. The inhibition of ATCase by (2S)-2-(methoxyamino)butanedioic acid has been extensively studied and has provided valuable insights into the mechanism of enzyme inhibition and the role of protein-ligand interactions in enzyme catalysis.

(2S)-2-(methoxyamino)butanedioic acid has also been used as a structural probe in protein crystallography. The incorporation of (2S)-2-(methoxyamino)butanedioic acid into proteins can alter the protein conformation and provide information on the structural dynamics of the protein. (2S)-2-(methoxyamino)butanedioic acid has been used to study the conformational changes in proteins such as lysozyme and ribonuclease A.

properties

CAS RN |

189282-87-9 |

|---|---|

Product Name |

(2S)-2-(methoxyamino)butanedioic acid |

Molecular Formula |

C5H9NO5 |

Molecular Weight |

163.13 g/mol |

IUPAC Name |

(2S)-2-(methoxyamino)butanedioic acid |

InChI |

InChI=1S/C5H9NO5/c1-11-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 |

InChI Key |

KWDXGALCQUZREM-VKHMYHEASA-N |

Isomeric SMILES |

CON[C@@H](CC(=O)O)C(=O)O |

SMILES |

CONC(CC(=O)O)C(=O)O |

Canonical SMILES |

CONC(CC(=O)O)C(=O)O |

synonyms |

L-Aspartic acid, N-methoxy- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)

![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)

![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)